molecular formula C12H16N5O5+ B056141 1,O(6)-Ethanoguanosine CAS No. 112529-18-7

1,O(6)-Ethanoguanosine

Cat. No. B056141
M. Wt: 310.29 g/mol
InChI Key: VLOXBPWVLKTROY-YNJARDAQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

1,O(6)-Ethanoguanosine is a modified nucleoside that has attracted attention due to its unique structure and potential therapeutic applications. It is formed by the reaction of acetaldehyde with guanosine, resulting in the formation of a cyclic adduct at the N6 position of the guanine base. This modification alters the chemical and biological properties of the nucleoside, leading to various applications in scientific research.

Mechanism Of Action

The mechanism of action of 1,O(6)-Ethanoguanosine is not fully understood, but it is believed to function by inhibiting DNA replication and inducing apoptosis in cancer cells. It may also act as a mutagen by inducing DNA damage and promoting the formation of mutations.

Biochemical And Physiological Effects

1,O(6)-Ethanoguanosine has been shown to have various biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA replication, leading to cell death. Additionally, it has been shown to have anti-inflammatory properties and may play a role in modulating the immune response.

Advantages And Limitations For Lab Experiments

One advantage of using 1,O(6)-Ethanoguanosine in lab experiments is its unique structure, which allows for the investigation of specific DNA damage and repair mechanisms. Additionally, it has potential therapeutic applications in the treatment of cancer and other diseases. However, the synthesis of 1,O(6)-Ethanoguanosine is challenging, and the yield of the reaction is typically low. Additionally, the potential mutagenic effects of the nucleoside may limit its use in certain experiments.

Future Directions

There are various future directions for the study of 1,O(6)-Ethanoguanosine. One potential area of research is the development of more efficient synthesis methods for the nucleoside. Additionally, further investigation into the mechanism of action of 1,O(6)-Ethanoguanosine may lead to the development of new therapeutic applications. Finally, the potential mutagenic effects of the nucleoside should be further explored to determine its safety for use in scientific research.

Synthesis Methods

The synthesis of 1,O(6)-Ethanoguanosine involves the reaction of guanosine with acetaldehyde under mild conditions. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the adduct at the N6 position of the guanine base. The yield of the reaction is typically low, and various modifications to the reaction conditions have been explored to improve the efficiency of the synthesis.

Scientific Research Applications

1,O(6)-Ethanoguanosine has been used in various scientific research applications due to its unique properties. It has been used as a probe to study DNA damage and repair mechanisms, as well as to investigate the effects of alcohol consumption on DNA integrity. Additionally, it has been used as a potential therapeutic agent in the treatment of cancer and other diseases.

properties

CAS RN

112529-18-7

Product Name

1,O(6)-Ethanoguanosine

Molecular Formula

C12H16N5O5+

Molecular Weight

310.29 g/mol

IUPAC Name

hydron;(2R,3S,4R)-2-(hydroxymethyl)-5-(5-imino-7,8-dihydro-[1,3]oxazolo[2,3-f]purin-3-yl)oxolane-3,4-diol

InChI

InChI=1S/C12H15N5O5/c13-12-15-9-6(10-16(12)1-2-21-10)14-4-17(9)11-8(20)7(19)5(3-18)22-11/h4-5,7-8,11,13,18-20H,1-3H2/p+1/t5-,7-,8-,11?/m1/s1

InChI Key

VLOXBPWVLKTROY-YNJARDAQSA-O

Isomeric SMILES

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4[C@@H]([C@@H]([C@H](O4)CO)O)O

SMILES

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O

Canonical SMILES

[H+].C1COC2=C3C(=NC(=N)N21)N(C=N3)C4C(C(C(O4)CO)O)O

synonyms

1,O(6)-ethanoguanosine

Origin of Product

United States

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